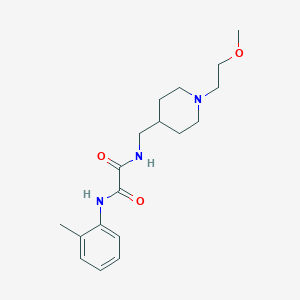
N1-((1-(2-méthoxyéthyl)pipéridin-4-yl)méthyl)-N2-(o-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyethyl group, and an oxalamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions.
Introduction of the Oxalamide Moiety: The oxalamide group is introduced by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Coupling with o-Tolyl Group: The final step involves coupling the oxalamide intermediate with o-tolylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxalamide moiety can produce corresponding amines.
Mécanisme D'action
The mechanism of action of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) and ion channels.
Comparaison Avec Des Composés Similaires
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide can be compared with other similar compounds, such as:
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: This compound has a similar structure but with a meta-tolyl group instead of an ortho-tolyl group, leading to different chemical and biological properties.
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide: This compound has a para-tolyl group, which may result in different reactivity and pharmacological activities.
The uniqueness of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-5-3-4-6-16(14)20-18(23)17(22)19-13-15-7-9-21(10-8-15)11-12-24-2/h3-6,15H,7-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPDLMBECRWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole](/img/structure/B2458106.png)
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
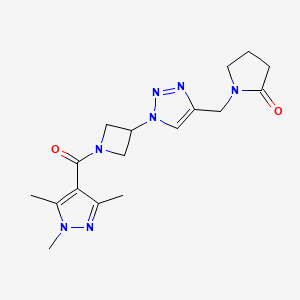
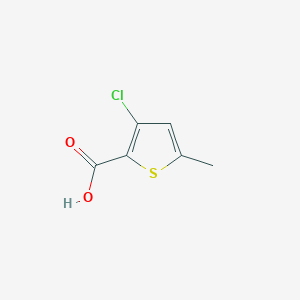
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
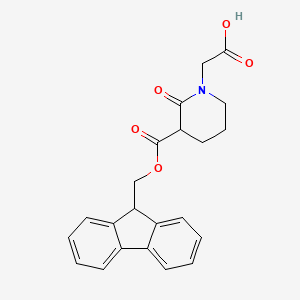

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)
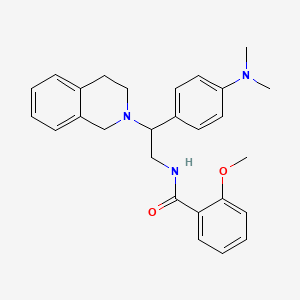
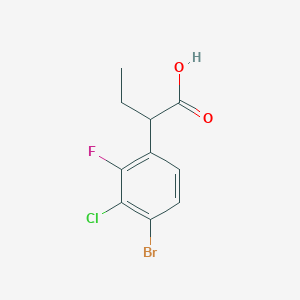
![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)
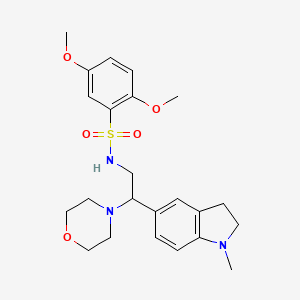
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide](/img/structure/B2458127.png)
![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)
